2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid
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Description
“2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid” is a derivative of amino acids that are protected by tert-butyloxycarbonyl . It is used in the synthesis of dipeptides . This compound is also known as a monoprotected derivative of DAP .
Synthesis Analysis
This compound can be synthesized using amino acid ionic liquids (AAILs) which have multiple reactive groups . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid” is C10H17NO4S . The InChI code for this compound is 1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(4-7(12)13)5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) .Chemical Reactions Analysis
In the synthesis of dipeptides, the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.31 . It is stored at room temperature and is in powder form .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a warning signal word . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]thietan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(4-7(12)13)5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZGJYSWRVVWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CSC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid |
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